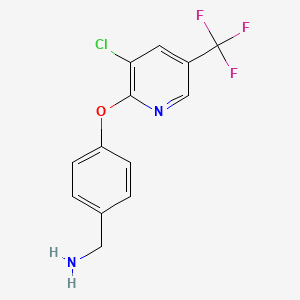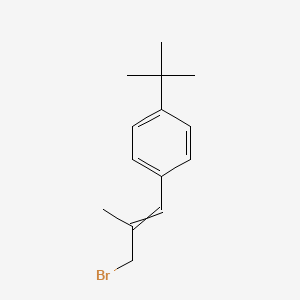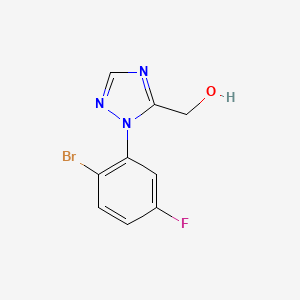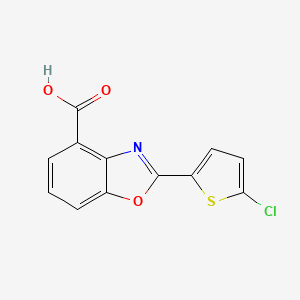
Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate
Descripción general
Descripción
Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate: is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products, pharmaceuticals, and fine chemicals. This particular compound is characterized by its unique structure, which includes a phenyl ring substituted with a propylsulfanyl group and an oxo group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate typically involves the esterification of [4-(2-Oxo-propylsulfanyl)-phenyl]-acetic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The sulfanyl group in the compound can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to undergo specific chemical reactions.
Medicine: For example, sulfoxide and sulfone derivatives are known for their anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its ester functionality, which imparts pleasant aromas.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes or receptors, facilitating its binding and subsequent biological activity. The sulfanyl group can undergo oxidation-reduction reactions, which can modulate the compound’s activity and stability .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Ethyl benzoate: An ester with a floral fragrance, used in perfumes.
Uniqueness: What sets Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate apart from these similar compounds is its unique combination of functional groups. The presence of both an oxo group and a sulfanyl group allows for a wider range of chemical reactions and applications, making it a more versatile compound in various fields .
Propiedades
Fórmula molecular |
C13H16O3S |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-oxopropylsulfanyl)phenyl]acetate |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(15)8-11-4-6-12(7-5-11)17-9-10(2)14/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
LIRBMIBOPPUZRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)SCC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Benzyl 8-(tert-butyl) 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8287589.png)
![5-(p-Nitrophenyl)-8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B8287590.png)


![3-(4-Nitrobenzyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8287601.png)





